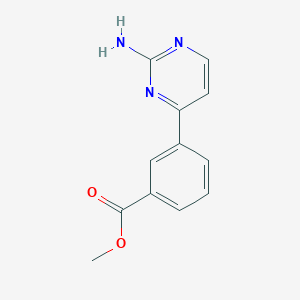

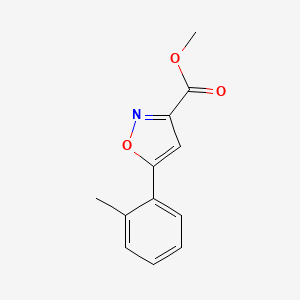

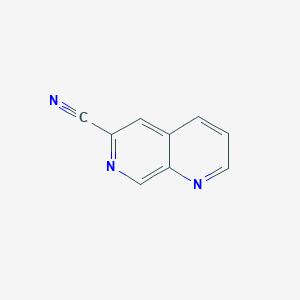

![molecular formula C9H6ClN3O7 B1404448 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid CAS No. 1365963-13-8](/img/structure/B1404448.png)

5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid

説明

5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid (CADA) is a chemical compound that has been of great interest in scientific research due to its unique physical and chemical properties, as well as its potential applications in various fields. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of chloroacetyl compounds involves the chemoselective N-chloroacetylation of amino compounds by chloroacetyl chloride . This reaction is efficient, highly chemoselective, and can be carried out under metal-free bio-compatible conditions .Chemical Reactions Analysis

Chloroacetyl compounds, like CADA, are highly reactive. They can undergo rapid N-chloroacetylation with amines in phosphate buffer within 20 minutes . The modification of the electrophilic nature of the substituents on the acid chloride does not affect product formation .Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to CADA, are colorless, crystalline substances. They have high melting points (200-300°C) due to ionic properties. Their solubility depends on polarity, iso-electric point, nature of solvent (pH), and temperature .科学的研究の応用

Synthesis and Evaluation in Pharmaceutical Chemistry

5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid has been utilized in the synthesis of various pharmaceutical compounds. For instance, 5-aminobenzo[b]thiophene-2-carboxylic acid, a structurally similar compound, has been converted to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid through a reaction with chloroacetyl chloride. This derivative was further treated with different amines to produce a series of C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Antibacterial Applications

The compound has found applications in developing novel antibacterial agents. For example, N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized by reacting 2-aminobenzothiazole with chloroacetyl chloride. These novel heterocycles exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Borad, Bhoi, Parmar, & Patel, 2015).

Applications in Biochemistry

In biochemistry, derivatives of 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid have been used for the study of protein methylation. For instance, glutamic acid residues of methyl-accepting chemotaxis proteins in Bacillus subtilis were methylated to form glutamate 5-methyl ester, identified using compounds such as 3,5-dinitrobenzyl chloride (Ahlgren & Ordal, 1983).

Chemical Synthesis and Characterization

The compound has been instrumental in synthesizing various chemical derivatives characterized by different techniques. Tudose et al. (2005) converted chloro-3,5-dinitrobenzoic acid into corresponding acid chlorides and reacted them with various compounds to produce stable mono- or di-radicals, which were characterized using ESR spectra (Tudose et al., 2005).

Environmental and Toxicological Studies

In environmental and toxicological research, derivatives of 5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid have been examined for their genotoxic properties. For example, 2‐amino‐4,6‐dinitrobenzoic acid, a related compound, was evaluated for its genotoxicity in various assays, indicating the potential environmental and health risks of these compounds (Grummt et al., 2006).

Safety And Hazards

将来の方向性

The future of CADA and similar compounds lies in their potential applications in various fields. For instance, chloroacetyl-modified peptides have shown promise in boron neutron capture therapy . Additionally, the green synthesis of chloroacetyl compounds represents a promising trend in the synthesis of bioactive derivatives .

特性

IUPAC Name |

5-[(2-chloroacetyl)amino]-2,4-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O7/c10-3-8(14)11-5-1-4(9(15)16)6(12(17)18)2-7(5)13(19)20/h1-2H,3H2,(H,11,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMYMGLJTXSYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1NC(=O)CCl)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

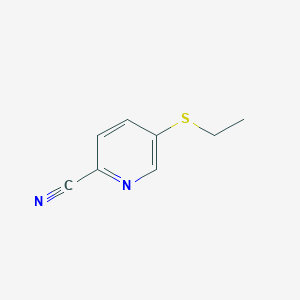

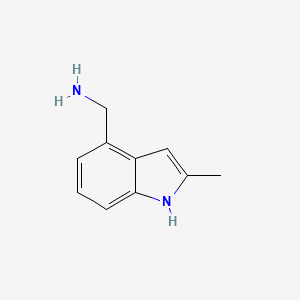

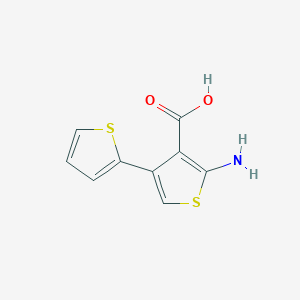

![(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1404377.png)

![ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1404382.png)